

tricalcium silicate phase diagram interpretation

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Compound of Interest		
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An In-depth Technical Guide to the **Tricalcium Silicate** Phase Diagram

Introduction

Tricalcium silicate (Ca₃SiO₅), often referred to as C₃S in cement chemistry notation, is the primary constituent of Portland cement clinker, where it is known as alite. Alite, a solid solution of C₃S with minor amounts of impurities, can constitute 50% to 70% of the clinker by weight[1] [2]. The hydration of **tricalcium silicate** is the main driver for the strength development in Portland cement concrete. Understanding its phase transformations and stability is crucial for controlling the properties and performance of cement. This guide provides a detailed interpretation of the phase relationships of **tricalcium silicate**, including its complex polymorphism and the experimental methods used for its characterization.

Polymorphism of Tricalcium Silicate

Pure **tricalcium silicate** is known to exhibit a complex polymorphism, existing in seven different crystal structures depending on the temperature[1][2][3]. These polymorphs include three triclinic forms (T1, T2, T3), three monoclinic forms (M1, M2, M3), and one high-temperature rhombohedral form (R)[1][3]. The transitions between these forms are displacive, involving small structural changes, and the transformation enthalpies are minute[3].

In industrial Portland cement, impurities such as magnesium, aluminum, iron, and sulfates become incorporated into the C₃S crystal structure, forming alite[1][4]. These impurities can stabilize certain polymorphs at room temperature that would otherwise only be stable at elevated temperatures. For instance, magnesium is known to stabilize the M3 polymorph, while



sulfates can stabilize the M1 form[1][2]. The specific polymorph of alite present in a cement clinker can influence its hydraulic reactivity[1][4].

Phase Transformation Data

The following table summarizes the polymorphic transitions of pure **tricalcium silicate** as a function of temperature. It is important to note that the exact transition temperatures can vary slightly in the literature.

Transformation	Temperature (°C)	
T1 ↔ T2	600	
T2 ↔ T3	920	
T3 ↔ M1	980	
M1 ↔ M2	990	
M2 ↔ R	1050	
Data sourced from reference[3].		

Tricalcium Silicate in the CaO-SiO₂ System

Tricalcium silicate is a key compound in the binary CaO-SiO₂ phase diagram. Within this system, C₃S is not stable at all temperatures. It forms from CaO and dicalcium silicate (C₂S) at 1250°C and decomposes back into these phases below this temperature. At high temperatures, C₃S melts incongruently, meaning it decomposes into a solid phase (CaO) and a liquid phase.

Reaction	Temperature (°C)	Composition (wt% CaO)
C₃S Decomposition	< 1250	73.6
C₃S Incongruent Melting	2070	73.6
Data sourced from reference[5].		



Visualization of C₃S Polymorphic Transformations

The following diagram illustrates the sequence of phase transitions for pure **tricalcium silicate** upon heating.



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Caption: Polymorphic transformation sequence of pure **tricalcium silicate** with increasing temperature.

Experimental Protocols for Phase Diagram Determination

The determination of phase equilibria in ceramic systems like CaO-SiO₂ requires specialized high-temperature experimental techniques. The most common and reliable method is the equilibration and quenching technique, followed by microstructural and compositional analysis[6][7].

Equilibration and Quenching Method

This technique is designed to "freeze" the high-temperature phase assemblage for room temperature analysis[7].

- 1. Sample Preparation:
- Starting materials are high-purity oxides, such as CaO (from CaCO₃) and SiO₂[6][8].
- Powders are precisely weighed to achieve the desired bulk composition, thoroughly mixed, and pelletized.
- For studies involving solid-liquid equilibrium, a two-pellet approach may be used: one pellet of the saturating solid phase and another of the mixture composition to ensure equilibrium is reached[8].

Foundational & Exploratory





2. High-Temperature Equilibration:

- The sample pellet is suspended in a platinum wire or foil within a vertical tube furnace capable of precise temperature control[6].
- The furnace atmosphere is controlled; for the CaO-SiO₂ system, this is typically done in air.
- The sample is held at the target temperature for a sufficient duration to allow it to reach thermodynamic equilibrium. The required time depends on the temperature and composition and must be determined experimentally by analyzing samples held for different times[7].

3. Rapid Quenching:

- After equilibration, the sample is dropped rapidly from the hot zone of the furnace into a quenching medium, such as water, mercury, or a chilled metal plate[6].
- The goal is to cool the sample at a rate high enough to prevent any phase transformations or compositional changes during cooling. The liquid phase present at high temperature solidifies into a glass.

4. Sample Analysis:

- The quenched sample is mounted in epoxy resin, sectioned, and polished to a mirror finish for microanalysis[6][7].
- Scanning Electron Microscopy (SEM): Used to observe the microstructure of the quenched sample. The different phases (crystalline solids and glass) can be distinguished by their morphology and contrast in backscattered electron images.
- Electron Probe X-ray Microanalysis (EPMA): This is the key analytical tool for determining the precise chemical composition of each phase present in the microstructure[6][7]. By analyzing the composition of the solid phases and the quenched liquid (glass), the phase boundaries of the diagram are determined.
- X-Ray Diffraction (XRD): Used to identify the crystalline phases present in the sample, confirming their structure and helping to identify the specific polymorphs[6][9].



Thermal Analysis Techniques

 Differential Thermal Analysis (DTA): This technique is used to detect the temperatures of phase transitions[3]. The sample is heated alongside a stable reference material, and the temperature difference between them is monitored. Endothermic or exothermic events, such as melting or polymorphic transformations, are recorded as peaks in the DTA curve, precisely indicating the transition temperature.

By combining the results from numerous samples of different compositions equilibrated at various temperatures, a complete and accurate phase diagram can be constructed.

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